N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-14-4-6-17-16(13-26-19(17)10-14)12-21(23)22-9-8-15-5-7-18(24-2)20(11-15)25-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,23) |
InChI Key |
ORZGVOHREMFZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran ring system is typically constructed via cyclization reactions. A common approach involves the condensation of substituted phenols with α,β-unsaturated carbonyl compounds. For the 6-methyl-1-benzofuran-3-yl fragment, 2-hydroxy-5-methylacetophenone serves as a precursor. Under acidic conditions (e.g., H₂SO₄ or PPA), intramolecular cyclization yields the benzofuran scaffold.
Reaction Conditions:
Functionalization to Acetic Acid Derivatives
The 3-position of the benzofuran ring is functionalized with an acetic acid group via Friedel-Crafts acylation. Acetyl chloride or acetic anhydride in the presence of AlCl₃ introduces the acetyl group, which is subsequently hydrolyzed to the carboxylic acid.
Optimization Note:
Amide Bond Formation with 3,4-Dimethoxyphenethylamine
The final step involves coupling the acetic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine . HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt are preferred coupling agents due to their high efficiency in amide synthesis.
Typical Procedure:
-
Activation: 2-(6-methyl-1-benzofuran-3-yl)acetic acid (1.0 eq) is dissolved in DMF, followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Coupling: 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) is added dropwise at 0°C.
-
Workup: The mixture is stirred at room temperature for 12 hours, diluted with ethyl acetate, and washed with brine.
-
Purification: Flash chromatography (DCM/MeOH 95:5) yields the product as a pale-yellow solid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >98% |
| Reaction Time | 12–14 hours |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic vs. Stoichiometric Reagents
-
HATU vs. EDC: HATU provides higher yields (82% vs. 75%) but requires stricter moisture control.
-
Base Selection: DIPEA (N,N-Diisopropylethylamine) is superior to TEA (triethylamine) in preventing racemization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine | 320 |
| HATU | 1,200 |
| PPA | 85 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide exhibit significant anticancer properties. For example, derivatives of related structures have shown promising results against various cancer cell lines such as SNB-19 and OVCAR-8, achieving percent growth inhibitions (PGIs) of over 85% . Although specific data on this compound's anticancer efficacy is limited, its structural analogs suggest a potential for similar activity.
Enzyme Inhibition
The compound may also demonstrate inhibitory effects on specific enzymes relevant to metabolic disorders. For instance, compounds with similar benzofuran structures have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . Further research is needed to clarify if this compound exhibits similar enzyme inhibition.
Potential Applications in Medicinal Chemistry
Given its structure and preliminary biological activity data, this compound could have several applications in medicinal chemistry:
- Anticancer Drugs : Due to its potential anticancer properties, this compound could be developed into a therapeutic agent for various cancers.
- Enzyme Inhibitors : Its ability to inhibit key enzymes may position it as a candidate for treating metabolic diseases.
- Neuroprotective Agents : If further studies confirm its effects on acetylcholinesterase inhibition, it could be explored for neuroprotective applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with related acetamide derivatives:
Key Comparisons
Core Aromatic Systems The benzofuran core in the target compound (vs. benzamide in Rip-B or benzothiazole in ) may influence electronic properties and binding interactions.
Substituent Effects The 3,4-dimethoxyphenethyl group in the target compound contrasts with trifluoromethylbenzothiazole () and pyrazolyl (). Methyl groups on benzofuran (6-methyl in the target vs. 4,6-dimethyl in CAS 879928-28-6) may reduce steric hindrance compared to bulkier substituents, favoring receptor binding .
Synthesis and Physicochemical Properties
- The target compound’s synthesis likely involves amidation of 2-(6-methylbenzofuran-3-yl)acetic acid with 3,4-dimethoxyphenethylamine, analogous to Rip-B’s preparation (80% yield via benzoyl chloride reaction) .
- Melting points and solubility data are absent for the target compound, but chlorinated analogs (e.g., ) show higher melting points (~473 K) due to hydrogen bonding .
Biological and Pharmacological Implications Benzothiazole acetamides () are explored for antimicrobial or anticancer activity due to their rigid scaffolds .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and data.
- Molecular Formula : C29H33NO4
- Molecular Weight : 491.6 g/mol
- InChIKey : ZCMWSMHUCRHVCL-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colorectal adenocarcinoma), MDA-MB-231 (breast carcinoma), A549 (lung cancer).
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 43.6 μM across different cell lines. Notably, it demonstrated selective activity against cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| HCT116 | 10 | Yes |
| MDA-MB-231 | 2 | No |
| A549 | 43.6 | Moderate |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Testing against a panel of bacteria revealed:
- Methodology : Microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- Results : The compound showed moderate antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| E. coli | 0.17 | 0.23 |
| S. Typhimurium | 0.70 | 1.00 |
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, although detailed investigations are still needed. Its structural similarity to other known neuroprotective agents warrants further exploration in this area.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with coupling 3,4-dimethoxyphenethylamine with a 6-methylbenzofuran acetic acid derivative. Key steps include:
- Amide bond formation : Use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry DMF with DIPEA (N,N-diisopropylethylamine) as a base .
- Solvent and temperature control : Reactions are often performed under nitrogen at 0–25°C to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm structural integrity. Key signals include aromatic protons (δ 6.5–7.5 ppm for benzofuran and dimethoxyphenyl groups) and acetamide NH (δ ~8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~395.2 for CHNO).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenases (COX-1/COX-2) to assess anti-inflammatory potential .
- Receptor binding : Radioligand displacement assays (e.g., opioid or serotonin receptors) using competitive binding protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Comparative SAR studies : Analyze analogs with substituent variations (e.g., 5-ethyl vs. 6-methyl benzofuran) to identify pharmacophores. For example:
| Compound | Substituent (Benzofuran) | Activity (IC, COX-2) | Source |
|---|---|---|---|
| A | 5-ethyl | 12 µM | |
| Target | 6-methyl | Pending | – |
- Assay standardization : Control variables like cell passage number, solvent (DMSO concentration), and incubation time to reduce variability .
- Molecular docking : Use software (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2) and correlate with experimental data .
Q. What strategies improve the compound’s bioavailability and metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups at the acetamide moiety to enhance solubility .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). LC-MS/MS tracks metabolite formation .
- Co-crystallization : Structural data (X-ray/NMR) guide steric shielding of labile groups .
Q. How do conformational differences in crystal structures impact target binding?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve dihedral angles between benzofuran and dimethoxyphenyl groups. For example, analogs show variations of 54.8°–77.5°, affecting receptor pocket compatibility .
- Hydrogen-bonding networks : Identify key interactions (e.g., N–H···O) stabilizing active conformers .
- Dynamic simulations : MD simulations (AMBER/CHARMM) assess flexibility in solution vs. crystal states .
Data Contradiction Analysis
Q. Conflicting reports on COX-2 inhibition: How to validate mechanistic hypotheses?
- Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
- Gene knockout models : Use CRISPR-edited COX-2 cells to confirm target specificity .
- Cross-species testing : Compare activity in human vs. murine COX-2 to rule out species-specific effects .
Structural and Functional Comparisons
Q. How does the 6-methyl substituent on benzofuran influence activity compared to 5-ethyl analogs?
- Methodological Answer :
- Electron density maps : X-ray crystallography shows methyl groups alter π-π stacking with aromatic residues (e.g., Tyr385 in COX-2) .
- Lipophilicity assays : LogP measurements (shake-flask method) reveal increased hydrophobicity with 6-methyl, enhancing membrane permeability .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
